molecular formula C16H15N3O4S B2530574 3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 2034359-19-6

3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2530574
CAS No.: 2034359-19-6
M. Wt: 345.37
InChI Key: DGHPXRJKLYAKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features an indole moiety, an azetidine ring, and a thiazolidine-2,4-dione structure. The indole nucleus is known for its presence in various bioactive compounds, contributing to a wide range of biological activities . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis . The azetidine ring is then introduced through cyclization reactions, often involving azetidinone intermediates. The final step involves the formation of the thiazolidine-2,4-dione ring, which can be achieved through cyclization reactions involving thiourea and α-haloketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The azetidine and thiazolidine rings contribute to the compound’s overall stability and bioavailability . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is unique due to its combination of an indole moiety, an azetidine ring, and a thiazolidine-2,4-dione structure. This unique combination contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-23-11-3-2-9-4-13(17-12(9)5-11)15(21)18-6-10(7-18)19-14(20)8-24-16(19)22/h2-5,10,17H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHPXRJKLYAKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.